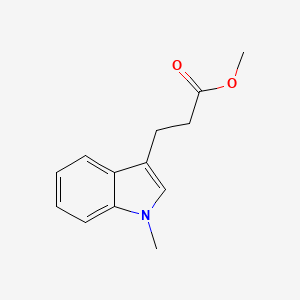

Methyl 3-(1-methylindol-3-YL)propanoate

Description

Significance of Indole (B1671886) Ring Systems in Synthetic Organic Chemistry

The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is one of the most important heterocyclic scaffolds in organic chemistry. Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its significance. The indole nucleus is a core component of numerous bioactive compounds and is often described as a "privileged pharmacophore" due to its ability to bind to a wide range of biological targets.

This structural motif is found in the essential amino acid tryptophan, the neurotransmitter serotonin, and a multitude of complex alkaloids with potent physiological activities. Consequently, the development of synthetic methods to construct and functionalize the indole ring has been a major focus of organic chemistry for over a century. The electronic properties of the indole ring, particularly the high electron density at the C3 position, make it highly reactive towards electrophilic substitution, allowing for the facile introduction of diverse functional groups.

Academic Relevance of N-Methylindole and Propanoate Ester Scaffolds

The specific structural features of Methyl 3-(1-methylindol-3-YL)propanoate—the N-methylindole core and the propanoate ester side chain—each contribute to its academic relevance.

N-Methylindole Scaffold: The methylation of the indole nitrogen (N1 position) is a common strategy in synthetic and medicinal chemistry. This modification blocks the N-H proton, preventing its participation in hydrogen bonding and altering the molecule's electronic properties and solubility. In synthesis, N-substitution is crucial for directing metallation to the C2 position, enabling further functionalization of the pyrrole ring. The N-methyl group is a key feature in many biologically active compounds and serves as an important building block in the synthesis of more complex molecular architectures.

Propanoate Ester Scaffold: Carboxylic acid esters, such as the methyl propanoate group, are fundamental functional groups in organic chemistry. They are common intermediates in synthesis, serving as precursors to carboxylic acids, amides, and alcohols. In medicinal chemistry, ester functionalities are often incorporated into molecules to create prodrugs, which can improve pharmacokinetic properties like membrane permeability and bioavailability. The propanoate linker itself provides a flexible three-carbon chain that can be used to position other functional groups in a specific spatial orientation relative to the indole core.

Evolution of Indole Synthesis Research

Research into the synthesis of the indole nucleus has a long and storied history, beginning with classic named reactions that are still taught and utilized today.

Fischer Indole Synthesis (1883): This reaction, discovered by Emil Fischer, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of a phenylhydrazine with an aldehyde or ketone. researchgate.net It remains one of the most widely used methods for indole synthesis due to its versatility and the ready availability of starting materials. researchgate.netdocbrown.infonih.gov

Bischler-Möhlau Indole Synthesis (1892): This method involves the reaction of an α-halo-acetophenone with an excess of aniline to form a 2-aryl-indole. chemsynthesis.comchemspider.com While historically significant, its application has been somewhat limited by the often harsh reaction conditions required. chemsynthesis.comchemspider.comnih.gov

Reissert Indole Synthesis (1897): This synthesis begins with the condensation of ortho-nitrotoluene and diethyl oxalate, followed by a reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. researchgate.netlibretexts.orgdocbrown.info

While these classical methods form the foundation of indole chemistry, modern research has focused on developing more efficient, milder, and environmentally benign synthetic routes. Contemporary strategies often employ transition metal catalysis (e.g., palladium, copper, gold) to facilitate C-N and C-C bond formations, C-H activation, and cyclization reactions from readily available precursors like alkynes and anilines. nih.gov These modern methods offer greater functional group tolerance, improved regioselectivity, and access to complex indole derivatives under milder conditions.

Research Objectives and Scope for this compound Studies

The primary research interest in a compound like this compound lies in its utility as a synthetic intermediate or building block. Its structure is well-suited for elaboration into more complex and potentially biologically active molecules.

Studies involving the non-N-methylated analog, Methyl 3-(1H-indol-3-yl)propanoate, have shown its use as a precursor in the synthesis of novel histone deacetylase (HDAC) inhibitors. researchgate.netresearchgate.netlibretexts.org HDAC inhibitors are a class of compounds investigated for their therapeutic potential in areas such as oncology. The indole-3-propanoic acid scaffold serves as a key component for building these larger, more complex therapeutic agents.

Therefore, the research objectives for studies involving this compound would logically include:

Its efficient synthesis and purification.

Its chemical modification, for example, by hydrolysis of the ester to the corresponding carboxylic acid, reduction to the alcohol, or reaction with amines to form amides.

Its use as a starting material in the total synthesis of natural products or in the development of new pharmaceutical candidates.

Detailed characterization of its chemical and physical properties to support these synthetic endeavors.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol chemsynthesis.com |

| CAS Number | 57901-08-3 |

| Appearance | Not specified (likely a solid or oil) |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Chloroform. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.

¹H NMR Spectroscopy (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6-7.7 | d | 1H | Indole H-4 |

| ~ 7.1-7.3 | m | 3H | Indole H-5, H-6, H-7 |

| ~ 6.9-7.0 | s | 1H | Indole H-2 |

| ~ 3.75 | s | 3H | N-CH₃ |

| ~ 3.67 | s | 3H | O-CH₃ |

| ~ 3.05 | t | 2H | -CH₂- (alpha to indole) |

| ~ 2.65 | t | 2H | -CH₂- (alpha to C=O) |

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~ 173.5 | C=O (Ester) |

| ~ 136.8 | C-7a (Indole) |

| ~ 128.5 | C-3a (Indole) |

| ~ 126.5 | C-2 (Indole) |

| ~ 121.7 | C-5 (Indole) |

| ~ 119.2 | C-6 (Indole) |

| ~ 118.8 | C-4 (Indole) |

| ~ 112.0 | C-3 (Indole) |

| ~ 109.3 | C-7 (Indole) |

| ~ 51.5 | O-CH₃ |

| ~ 34.5 | -CH₂- (alpha to C=O) |

| ~ 32.8 | N-CH₃ |

| ~ 21.0 | -CH₂- (alpha to indole) |

IR Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2950-3100 | C-H stretch (aromatic and aliphatic) |

| ~ 1735 | C=O stretch (ester) |

| ~ 1470 | C=C stretch (aromatic) |

| ~ 1160 | C-O stretch (ester) |

| ~ 740 | C-H bend (ortho-disubstituted benzene) |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1-methylindol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-14-9-10(7-8-13(15)16-2)11-5-3-4-6-12(11)14/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKFIKINPGETBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathways in Indole Chemistry

Detailed Reaction Mechanisms of Indole (B1671886) Functionalization

The reactivity of the indole ring is nuanced, with several mechanistic pathways governing its functionalization. These pathways are often dictated by the nature of the reactants, catalysts, and reaction conditions.

Concerted Metalation-Deprotonation (CMD) Processes

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for the C–H activation of indoles, particularly in transition-metal-catalyzed reactions. This process involves a single transition state where the metal center coordinates to the C–H bond, and a base, often a ligand on the metal center, abstracts the proton.

In the context of palladium-catalyzed oxidative arylation of N-alkylindoles, both experimental and computational studies have indicated that the C–H palladation of the indole ring proceeds via a CMD mechanism. nih.govnih.gov This pathway is favored over an electrophilic palladation mechanism (SEAr), especially in acidic media. nih.gov Density Functional Theory (DFT) calculations have shown that for the palladation of indole, the activation energy for C3–H activation through a CMD pathway is lower than that for C2–H activation, explaining the preferential functionalization at the C3 position. nih.gov The propensity for a C–H bond to participate in a CMD process is more strongly correlated with the bond length rather than its acidity. nih.gov The electrophilicity of the palladium center and the basicity of the associated ligand are critical factors that influence the energy barrier of the C–H activation in the CMD mechanism. researchgate.net

| Catalyst System | Substrate | Proposed Mechanism | Key Findings | Reference |

| Pd(OAc)₂ | N-alkylindoles | Concerted Metalation-Deprotonation (CMD) | CMD is the operative mechanism for C-H palladation in acidic media. | nih.gov |

| Pd(II) | Indole | Concerted Metalation-Deprotonation (CMD) | DFT calculations show a lower activation energy for C3 palladation compared to C2. | nih.gov |

| Pd(II) with different acid ligands | Arenes with directing groups | Concerted Metalation-Deprotonation (CMD) | Stronger acids can enhance coordination and lower the C-H activation energy barrier. | researchgate.net |

Radical Reaction Pathways and Intermediates

While ionic pathways are common in indole chemistry, radical-mediated reactions have emerged as a powerful strategy for C3-functionalization. These reactions often involve the generation of highly reactive radical intermediates that can engage with the indole ring.

A notable example is the photocatalytic synthesis of C3-functionalized indoles. researchgate.netgessnergroup.com In one such method, oxidatively generated phosphine (B1218219) radical cations serve as key intermediates. researchgate.netgessnergroup.com These species can be generated through a single electron transfer oxidation using a redox catalyst. The reaction proceeds via a radical process involving open-shell intermediates. researchgate.netgessnergroup.com Mechanistic studies, supported by DFT calculations, indicate that a nitrosoarene radical cation plays a crucial role in the annulation process that leads to the formation of the C3-functionalized indole core. researchgate.net This approach allows for the room-temperature activation of nitroarenes and achieves a double C-H bond functionalization of alkenes to rapidly access these valuable indole derivatives. researchgate.netgessnergroup.com

Hydrogen Autotransfer Mechanisms

The C3-alkylation of indoles with alcohols can be achieved through an environmentally benign process known as the hydrogen autotransfer (HAT) or "borrowing hydrogen" mechanism. acs.orgnih.govrsc.org This strategy avoids the use of pre-activated alkylating agents and often generates water as the only byproduct. bohrium.com

The general mechanism involves a metal catalyst that first facilitates the dehydrogenation of the alcohol to form an aldehyde or ketone. acs.orgbeilstein-journals.org The indole then undergoes a condensation reaction with the in situ-generated carbonyl compound to form an indolyl alkene intermediate. acs.org Finally, the same metal hydride species, which was formed during the initial dehydrogenation step, hydrogenates the indolyl alkene to yield the C3-alkylated indole. acs.org This process has been demonstrated with both transition-metal catalysts, such as iron and manganese complexes, and under metal-free conditions. acs.orgnih.govrsc.orgbeilstein-journals.org In some instances, the reaction can be influenced by reaction conditions to selectively produce either C3-alkylated indoles or bis(indolyl)methanes. beilstein-journals.org

| Catalytic System | Reactants | Intermediate Species | Product | Reference |

| Bifunctional iron complex / Base | Indole, Alcohol | Aldehyde/Ketone, Indolyl alkene | C3-alkylated indole | acs.org |

| Cs₂CO₃/oxone® (metal-free) | Indole, α-heteroaryl-substituted methyl alcohol | Aldehyde, Condensation product | C3-alkylated indole | nih.govrsc.org |

| Mn(I)–PNP complex | Indole, Alcohol | Aldehyde, Alkylideneindolenine | C3-alkylated indole | beilstein-journals.org |

Electrophilic Attack and Cationic Intermediate Stabilization at C3

The indole ring is electron-rich, making it susceptible to electrophilic attack. The regioselectivity of this attack is predominantly at the C3 position. mit.eduhes-so.ch This preference is attributed to the superior stability of the cationic intermediate (arenium ion) formed upon attack at C3 compared to the intermediate resulting from attack at C2 or other positions. mit.eduhes-so.ch

When an electrophile attacks the C3 position, the resulting positive charge can be delocalized over the nitrogen atom and the benzene (B151609) ring through resonance, without disrupting the aromaticity of the benzene portion of the molecule. hes-so.ch This extensive delocalization leads to a more stable intermediate. mit.edu In contrast, attack at the C2 position results in a less stable cation where the positive charge is localized in a way that disrupts the aromatic sextet of the benzene ring in some resonance structures. hes-so.ch Therefore, the reaction pathway proceeding through the more stable C3-attack intermediate has a lower activation energy and is kinetically favored. mit.edu DFT computations have also been used to suggest the stabilization of cationic or dicationic intermediates in acid-mediated hydroarylation of indoles at the C3 position. nih.gov

Role of Catalysts and Directing Groups in Regioselectivity and Stereoselectivity

The outcome of indole functionalization reactions can be precisely controlled through the strategic use of catalysts and directing groups. These elements play a pivotal role in determining both the position of substitution (regioselectivity) and the three-dimensional arrangement of the newly formed bonds (stereoselectivity).

Specific Ligand Effects in Transition-Metal Catalysis

In transition-metal catalysis, the ligands coordinated to the metal center are not mere spectators but active participants that profoundly influence the catalyst's reactivity, selectivity, and stability. The electronic and steric properties of ligands can be fine-tuned to achieve desired outcomes in indole functionalization.

A compelling example of ligand-controlled regioselectivity is observed in the copper hydride (CuH)-catalyzed enantioselective alkylation of indoles. nih.gov In this system, the choice of phosphine ligand dictates whether the alkylation occurs at the N1 or C3 position. When DTBM-SEGPHOS is used as the ligand, the reaction selectively yields N-alkylated indoles. Conversely, switching the ligand to Ph-BPE directs the reaction to produce C3-alkylated indoles. nih.gov DFT calculations have been employed to model the transition states and rationalize this ligand-dependent regiochemical switch. nih.gov

In palladium-catalyzed reactions, phosphine ligands are also crucial. While some C-arylation reactions of free (N-H)-indoles can proceed efficiently without phosphine ligands, nih.gov in many other cases, the choice of phosphine is critical. For instance, in the palladium-catalyzed C7-arylation of indoles, a synergistic effect between a sterically hindered phosphinoyl directing group and a pyridine (B92270) ligand was found to suppress the more electronically favored C2 and C3 arylation. Furthermore, the development of chiral ligands has enabled enantioselective C-H functionalization of indoles. For example, rhodium complexes with chiral N-tetrachlorophthaloyl tert-leucinate [Rh₂(S-NTTL)₄] catalysts have been successfully used for the enantioselective reaction of indoles with α-alkyl-α-diazoesters to afford C3-functionalized products with high enantioselectivity.

| Metal Catalyst | Ligand 1 | Outcome 1 | Ligand 2 | Outcome 2 | Reference |

| Copper Hydride | DTBM-SEGPHOS | N-alkylation | Ph-BPE | C3-alkylation | nih.gov |

| Rhodium(II) | S-NTTL | Enantioselective C3-functionalization | - | - | |

| Palladium(II) | Pyridine (with TBPO directing group) | C7-arylation | - | - |

Influence of Acid Catalysis (Brønsted and Lewis Acids)

The indole nucleus is electron-rich, making it highly nucleophilic and susceptible to electrophilic substitution, primarily at the C3 position. The reactivity of indoles, including Methyl 3-(1-methylindol-3-YL)propanoate, is significantly influenced by the presence of acid catalysts. Both Brønsted and Lewis acids play crucial roles in activating either the indole substrate or the electrophile, thereby facilitating key bond-forming reactions such as Friedel-Crafts alkylation and acylation.

Brønsted Acids: These proton-donating acids can activate reactions in two primary ways. First, they can protonate an electrophile, such as a carbonyl group or an alcohol, making it more susceptible to nucleophilic attack by the indole ring. For instance, the intramolecular alkylation of indoles with alcohols can be catalyzed by Brønsted acids, which protonate the hydroxyl group, converting it into a good leaving group (water) and generating a carbocation intermediate that is then attacked by the indole nucleus. acs.org Secondly, strong Brønsted acids can protonate the indole ring itself, typically at the C3 position, forming an indoleninium ion. While this de-aromatizes the pyrrole (B145914) ring and reduces its nucleophilicity, this interaction can be a key step in certain rearrangement and cyclization reactions. nih.gov In the case of N-unprotected indoles, Brønsted acids can also engage in hydrogen bonding with the N-H group, influencing the molecule's reactivity. thieme-connect.com

Lewis Acids: Lewis acids, being electron-pair acceptors, typically function by coordinating to an electrophilic reagent. In Friedel-Crafts reactions, a Lewis acid like aluminum chloride (AlCl₃) or boron trifluoride (BF₃·Et₂O) will coordinate to an acyl or alkyl halide. byjus.comwikipedia.org This coordination polarizes the bond to the halide, facilitating its departure and generating a highly reactive acylium or carbocation ion. masterorganicchemistry.com This potent electrophile is then readily attacked by the electron-rich C3 position of the indole ring. The N-methyl group in this compound ensures that the indole nitrogen is not a competing site for Lewis acid coordination, directing the reaction towards C-alkylation or C-acylation. A variety of Lewis acids have been shown to effectively catalyze such transformations under mild conditions. organic-chemistry.orgnih.gov

The choice between a Brønsted and a Lewis acid can direct the outcome of a reaction, and in some cases, they are used synergistically to enhance reactivity. The table below summarizes the role of different acid catalysts in reactions involving indole derivatives.

| Catalyst Type | Catalyst Example(s) | Mechanism of Action | Typical Reaction | Reference |

|---|---|---|---|---|

| Brønsted Acid | Diphenyl Phosphate, Trifluoroacetic acid (TFA) | Protonates the electrophile (e.g., alcohol) to form a better leaving group, generating a carbocation. | Intramolecular Friedel-Crafts alkylation. | sc.edu |

| Lewis Acid | BF₃·Et₂O, TiCl₄, Cu(OTf)₂ | Coordinates to an imine or other electrophile, activating it for nucleophilic attack by the indole ring. | Indole synthesis via intramolecular cyclization. | nih.gov |

| Lewis Acid | Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃) | Coordinates to an alkyl/acyl halide to generate a carbocation or acylium ion. | Friedel-Crafts alkylation and acylation. | byjus.commasterorganicchemistry.com |

| Combined Pd(0)/Brønsted Acid | Pd(dba)₂ / Tol-BINAP / TFA | Pd(0) activates an alkyne to form an allene (B1206475) intermediate, while the Brønsted acid protonates the indole nitrogen. | Intramolecular N-allylation of indoles. | rsc.org |

Mechanism of Asymmetric Induction with Chiral Catalysts/Auxiliaries

Achieving stereocontrol in the functionalization of indoles is a central goal in modern organic synthesis. The catalytic asymmetric Friedel-Crafts reaction is a powerful method for forming enantiomerically enriched indole derivatives. researchgate.net This is accomplished by using a chiral catalyst that creates a stereochemically defined environment around the reactants, directing the nucleophilic attack of the indole to one face of the electrophile.

The mechanism of asymmetric induction typically involves the formation of a transient chiral complex. Two prominent classes of catalysts for these transformations are chiral phosphoric acids (CPAs) and chiral metal-ligand complexes.

Chiral Phosphoric Acids (CPAs): CPAs are a type of chiral Brønsted acid catalyst. benthamdirect.com Their effectiveness stems from their ability to act as bifunctional catalysts. The acidic proton of the phosphoric acid activates an electrophile (e.g., an imine or an α,β-unsaturated ketone) via hydrogen bonding, making it more susceptible to attack. Simultaneously, the basic phosphoryl oxygen can interact with the indole's N-H bond (in N-unprotected indoles) or another part of the substrate. thieme-connect.com This dual hydrogen-bonding activation brings the indole and the electrophile into a well-defined, close-proximity arrangement within the chiral pocket of the catalyst. beilstein-journals.org This organization favors one specific transition state over its diastereomeric counterpart, leading to the preferential formation of one enantiomer of the product. rsc.org

Chiral Metal-Ligand Complexes: In this approach, a metal ion (e.g., Cu(II), Sc(III), Pd(II)) is coordinated to a chiral ligand. researchgate.net The resulting complex serves as a chiral Lewis acid. The metal center activates the electrophile by coordination, while the chiral ligand projects a steric and electronic environment that dictates the trajectory of the indole's nucleophilic attack. acs.orgmdpi.com For example, in the reaction of an indole with a chalcone (B49325) catalyzed by a chiral N,N'-dioxide-Sc(III) complex, the scandium ion coordinates to the carbonyl oxygen of the chalcone. The chiral ligand blocks one face of the molecule, forcing the indole to attack from the less hindered face, thereby controlling the stereochemical outcome. acs.org Mechanistic studies, often supported by DFT calculations, show that non-covalent interactions like π-π stacking between the catalyst's ligand and the substrates play a crucial role in stabilizing the favored transition state. acs.orglboro.ac.uk

The table below presents findings from various studies on the asymmetric Friedel-Crafts alkylation of indoles, highlighting the effectiveness of different chiral catalyst systems.

| Catalyst System | Indole Substrate | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Indoles | Azobenzene derivative | High | up to 92% | rsc.org |

| Chiral N,N'-Dioxide-Sc(III) Complex | Indole | Chalcone | High | High | acs.org |

| Chiral Aziridine-Phosphine / Cu(I) Complex | 5-Bromoindole | β-Nitrostyrene | 88% | 92% | mdpi.com |

| Chiral Imidodiphosphorimidate (IDPi) | N-tethered cyclobutanone | Intramolecular (cyclobutanone) | up to 97% | up to 99% | acs.org |

Intramolecular Cyclization and Rearrangement Pathways in Indole Synthesis

Intramolecular reactions of indole derivatives are powerful strategies for constructing polycyclic systems, including many found in natural products. encyclopedia.pub For a molecule like this compound, the propanoate side chain provides a handle for such cyclizations, typically after modification into a suitable electrophilic moiety.

Intramolecular Friedel-Crafts Reactions: A common pathway is the intramolecular Friedel-Crafts acylation or alkylation. The propanoate side chain of this compound can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted to a more reactive species like an acyl chloride or activated in situ with a strong acid (e.g., polyphosphoric acid). The resulting acylium ion is an electrophile that can be attacked by the electron-rich indole nucleus. Depending on reaction conditions, the cyclization can occur at either the C2 or C4 position. Attack at C4 would lead to a six-membered ring fused across the C3 and C4 positions, forming a tetrahydro-γ-carboline derivative. This type of reaction is a key step in the synthesis of various fused polycyclic indoles. acs.orgresearchgate.net

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis. wikipedia.org It involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring-closing electrophilic substitution. researchgate.net The mechanism proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. nih.gov This ion is attacked by the C3 position of the indole ring, forming a spiroindolenine intermediate. This intermediate subsequently undergoes a rearrangement (a 1,2-alkyl shift) to expand the ring and form the final tetrahydro-β-carboline product upon deprotonation. nih.govacs.org While the parent compound this compound is not a direct substrate for this reaction, derivatives where the side chain is modified to a tryptamine (B22526) analogue would readily undergo this powerful cyclization.

The table below details examples of intramolecular cyclization pathways utilized in the synthesis of complex indole-based structures.

| Reaction Type | Substrate Type | Catalyst/Conditions | Key Intermediate | Product Skeleton | Reference |

|---|---|---|---|---|---|

| Pictet-Spengler Reaction | Tryptamine derivative + Aldehyde | Brønsted Acid (e.g., TFA) | Iminium ion / Spiroindolenine | Tetrahydro-β-carboline | wikipedia.orgnih.gov |

| Intramolecular Friedel-Crafts Alkylation | Indole tethered to an alcohol | Brønsted Acid (Diphenyl Phosphate) | Carbocation | Fused polycyclic indoles (e.g., Pyrido[1,2-a]indoles) | acs.orgsc.edu |

| Lewis Acid-Mediated Cyclization | ortho-Imino phenyldiazoacetate | Lewis Acid (e.g., BF₃·Et₂O) | Diazonium ion | Substituted Indoles | nih.gov |

| Palladium-Catalyzed Cyclization | Aniline-tethered alkynyl cyclohexadienone | Pd(OAc)₂ | Indole-Pd(II) intermediate | Tetrahydropyrano[3,4-b]indoles | mdpi.com |

| Cascade Friedel–Crafts/Semipinacol Rearrangement | Indole-tethered cyclobutanone | Chiral Brønsted Acid (IDPi) | Bridged cyclobutanol | Azabicyclo[2.2.2]octane indoline | acs.org |

Computational Chemistry and Theoretical Studies on Indole Propanoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and reactivity of indole (B1671886) derivatives. niscpr.res.in By approximating the electron density of the molecule, DFT methods can accurately predict a range of properties. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G or 6-311+G**, are commonly used to model these systems. niscpr.res.inmdpi.com

DFT calculations provide crucial data on the molecule's ground and excited state geometries, partial charges, and vertical excitation energies. researchgate.net Furthermore, this method is used to calculate global reactivity descriptors, which quantify the molecule's stability and propensity to react. These descriptors include chemical hardness (η), softness (ζ), electronegativity (µ), and the electrophilicity index (ω). mdpi.com A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) calculated by DFT is indicative of greater molecular stability and lower chemical reactivity. researchgate.net

Table 1: Key Electronic Properties of Indole Systems Calculated by DFT

| Calculated Property | Significance in Reactivity Prediction |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability; a larger gap suggests higher stability. researchgate.net |

| Electron Density Distribution | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons. mdpi.com |

| Partial Atomic Charges | Helps predict sites for electrostatic interactions and reactions. |

This table is generated based on principles from multiple sources and represents typical data obtained from DFT calculations on indole systems.

Molecular Orbital (MO) Theory and Frontier Orbital Analysis for Electrophilic Reactivity

Molecular Orbital (MO) theory, particularly the Frontier Molecular Orbital (FMO) theory, is essential for understanding and predicting the outcomes of chemical reactions. taylorandfrancis.comyoutube.com FMO theory posits that the reactivity of a molecule is primarily governed by the interaction between its HOMO and LUMO. researchgate.netpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as the electron acceptor (electrophile). taylorandfrancis.com

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Implications

| FMO Parameter | Definition | Implication for Electrophilic Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | A higher EHOMO indicates a greater tendency to donate electrons (higher nucleophilicity). taylorandfrancis.com |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | A lower ELUMO indicates a greater tendency to accept electrons (higher electrophilicity). taylorandfrancis.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A smaller gap generally correlates with higher reactivity. researchgate.net |

| HOMO Localization | The region of the molecule where the HOMO is concentrated. | Predicts the most probable site for attack by an electrophile (e.g., C-3 in indole). wuxibiology.com |

This table is generated based on the principles of Frontier Molecular Orbital Theory.

Transition State Calculations and Reaction Pathway Modeling

Computational chemistry enables the detailed modeling of chemical reaction mechanisms, including the identification of transient, high-energy transition state structures. By calculating the potential energy surface of a reaction, researchers can map out the most likely pathway from reactants to products.

This involves locating stationary points that correspond to reactants, products, and intermediates (energy minima), as well as transition states (saddle points with one negative second derivative). mdpi.com For instance, the N-methylation of an indole precursor to form a 1-methylindole (B147185) derivative can be modeled computationally. DFT calculations, such as those using the B3LYP-D3/6-311+G(d,p) level of theory, can be used to optimize the geometries of all species involved, including intermediates and transition states. st-andrews.ac.uk

These calculations can produce a free-energy diagram for the proposed reaction mechanism, providing quantitative estimates of the activation barriers for each step. st-andrews.ac.uk This allows for the validation of proposed mechanisms by comparing calculated energy barriers with experimental reaction rates and outcomes. Such models have been successfully used to support mechanistic scenarios, for example, in the N-methylation of indole using dimethylcarbonate (DMC) catalyzed by DABCO. st-andrews.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

While small molecules like indole derivatives are often depicted as static structures, they are dynamic entities with various accessible conformations. Conformational analysis aims to identify the stable low-energy arrangements of a molecule, which is crucial for understanding its interactions and properties. X-ray crystallography of the closely related Methyl 3-(1H-indol-3-yl)propanoate has shown that the molecule adopts an essentially planar conformation in the solid state. researchgate.netnih.govresearchgate.net

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. Using force fields like AMBER, MD simulations can explore the conformational landscape of the molecule in different environments, such as in solution. taylorandfrancis.com These simulations provide insights into the flexibility of the propanoate side chain and its orientation relative to the indole ring. MD studies are particularly valuable for understanding how indole propanoate systems interact with larger biological molecules, revealing fluctuations and stable binding modes at the atomic level.

Table 3: Parameters Investigated in Molecular Dynamics (MD) Simulations

| Parameter | Description | Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the molecule's conformation or a molecule-ligand complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies flexible and rigid regions within the molecule. |

| Potential Energy | The total potential energy of the system throughout the simulation. | Indicates the stability and equilibration of the simulated system. |

| Intermolecular Interactions | Analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. | Elucidates the nature and dynamics of binding with other molecules. |

This table summarizes common analyses performed in MD simulation studies.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and theoretical calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei.

DFT methods are frequently used to compute NMR parameters. The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). By comparing the theoretically predicted NMR spectrum with the experimental one, researchers can confirm the proposed structure of Methyl 3-(1-methylindol-3-YL)propanoate. wisc.edu Experimental data for the closely related Methyl 3-(1H-indol-3-yl)propanoate serves as a valuable benchmark for such computational predictions. nih.gov

Table 4: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Indole C-2 | Value | Value |

| Indole C-3 | Value | Value |

| Carbonyl C=O | Value | Value |

| Methoxy -OCH₃ | Value | Value |

This is a representative table illustrating how quantum chemical calculations are used to predict and verify NMR data. Actual values require specific DFT calculations not available in the provided search results.

Theoretical Studies on Indole Ring Stability and Properties in Methylated Forms

The stability of the indole ring system and the influence of substituents are key areas of theoretical investigation. DFT calculations can be used to determine thermochemical parameters like the heat of formation, which allows for the comparison of the relative stabilities of different indole isomers and substituted derivatives. niscpr.res.in

The introduction of a methyl group at the N-1 position of the indole ring, as in this compound, has significant electronic and conformational consequences. Theoretical studies on N-methylation show that this modification can impact the molecule's electronic structure, lipophilicity, aqueous solubility, and the energy barrier for cis/trans amide isomerization. longdom.org The N-methyl group can also influence the steric environment around the indole nitrogen, which can affect intermolecular interactions. nih.gov Computational models help to quantify these effects, providing a rationale for how N-methylation alters the physicochemical and biological properties of indole-based compounds. nih.gov

Table 5: Effects of N-Methylation on Indole Ring Properties

| Property | Effect of N-Methylation | Theoretical Basis for Study |

|---|---|---|

| Electronic Structure | Alters electron density distribution and orbital energies. | DFT calculations of partial charges and HOMO/LUMO energies. longdom.org |

| Lipophilicity (LogP) | Generally increases lipophilicity by removing the N-H hydrogen bond donor capability. | Calculated LogP values based on molecular structure. |

| Conformational Flexibility | Can introduce steric effects that influence the conformation of side chains. | Conformational analysis and Molecular Dynamics (MD) simulations. longdom.org |

This table summarizes the general effects of N-methylation on indole systems as investigated by theoretical methods.

Chemical Reactivity and Further Derivatization of Methyl 3 1 Methylindol 3 Yl Propanoate

Applications as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Precursors to Tryptophan and Tryptamine (B22526) Analogues

The structural framework of Methyl 3-(1-methylindol-3-yl)propanoate is closely related to the essential amino acid tryptophan and the neuromodulator tryptamine, making it an excellent precursor for the synthesis of their analogues. These analogues are of significant interest in medicinal chemistry and neuropharmacology.

The synthesis of tryptophan analogues from this precursor typically involves the introduction of an amino group at the α-carbon (the carbon adjacent to the ester carbonyl group) of the propanoate side chain. A common strategy involves α-bromination of the corresponding carboxylic acid (obtained via hydrolysis of the methyl ester), followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent. Subsequent deprotection yields the desired N-methylated tryptophan analogue. Various substituents can be introduced on the indole (B1671886) ring prior to or after the side-chain manipulation to create a diverse library of tryptophan derivatives. nih.gov

For the preparation of tryptamine analogues , the synthetic focus shifts to the modification of the carboxyl group. A straightforward approach involves the reduction of the methyl ester to the corresponding primary alcohol, 3-(1-methylindol-3-yl)propan-1-ol. This alcohol can then be converted into a suitable leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine. Alternatively, the alcohol can be oxidized to an aldehyde, followed by reductive amination. Another route involves converting the carboxylic acid (from ester hydrolysis) to an amide, which is then reduced to the primary amine, yielding the N-methylated tryptamine analogue. These pathways are fundamental in producing a wide array of substituted tryptamines. researchgate.netresearchgate.netgoogle.com

| Analogue Type | Key Precursor | Key Transformation(s) | Resulting Analogue |

| Tryptophan Analogue | Methyl 3-(1-methylindol-3-yl)propanoic acid | 1. α-Halogenation2. Amination | 2-Amino-3-(1-methylindol-3-yl)propanoic acid |

| Tryptamine Analogue | This compound | 1. Reduction of ester to alcohol2. Conversion to amine | 2-(1-Methylindol-3-yl)ethanamine |

| Tryptamine Analogue | Methyl 3-(1-methylindol-3-yl)propanoic acid | 1. Amide formation2. Reduction of amide | 2-(1-Methylindol-3-yl)ethanamine |

Scaffolds for Complex Alkaloid Synthesis

The indole propanoate structure is a recurring motif and a valuable building block in the total synthesis of complex indole alkaloids. rsc.org These natural products often feature intricate, polycyclic ring systems, and this compound provides a robust starting scaffold that can be elaborated upon significantly. whiterose.ac.ukrsc.org

The indole nucleus serves as the foundational core, while the propanoate side chain acts as a versatile handle for constructing additional rings. For example, the side chain can be extended and then cyclized back onto the indole ring, often at the C2 or C4 positions, to form new heterocyclic systems. This is a common strategy in the synthesis of alkaloids like those in the tropane family, where a piperidine ring is fused to the indole core. nih.gov

Furthermore, the functional groups of the side chain (ester, acid, alcohol, or amine) can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These include Pictet-Spengler reactions, Mannich reactions, and various transition-metal-catalyzed cross-coupling reactions, which are instrumental in building the complex architectures of many alkaloids. nih.gov The N-methylation of the indole ring can also influence the regioselectivity of these reactions and is a feature present in many naturally occurring alkaloids.

| Alkaloid Class | Synthetic Strategy Involving Indole Propanoate Scaffold | Key Reactions |

| Tropane Alkaloids | The propanoate side chain is modified to form a key intermediate which cyclizes to form the characteristic bicyclic tropane ring system. | Mannich reaction, Cyclization |

| β-Carboline Alkaloids | The propanoate side chain is converted to a tryptamine derivative, which then undergoes a Pictet-Spengler reaction with an aldehyde or ketone. | Pictet-Spengler reaction |

| Furoindoline Alkaloids | The side chain is functionalized to allow for an intramolecular cyclization to form a fused furan ring. | Intramolecular etherification |

Building Blocks for Polycyclic and Heterocyclic Architectures

Beyond its role in alkaloid synthesis, this compound is a valuable precursor for a broader range of polycyclic and heterocyclic compounds, many of which are investigated for therapeutic applications. nih.govresearchgate.net The inherent reactivity of both the indole ring and the side chain allows for the construction of diverse molecular frameworks.

One common synthetic approach is intramolecular cyclization. For instance, after converting the methyl ester to the corresponding carboxylic acid, an intramolecular Friedel-Crafts acylation can be initiated. mdpi.com This reaction typically occurs at the C4 position of the indole ring, leading to the formation of a six-membered ketone fused to the indole core, resulting in a carbazole-like structure.

The propanoate side chain can also be used to introduce other heterocyclic rings. By converting the ester to a hydrazide, for example, and reacting it with appropriate reagents, various five-membered heterocycles like pyrazoles or oxadiazoles can be fused or linked to the indole scaffold. Similarly, reactions involving the α-carbon of the side chain can lead to the formation of spirocyclic compounds, where a new ring system shares a single atom with the indole structure. The versatility of indole derivatives in synthesizing a wide range of heterocyclic compounds is well-documented in medicinal chemistry. researchgate.netmdpi.comopenmedicinalchemistryjournal.com

| Target Architecture | Synthetic Approach | Key Reaction |

| Fused Polycyclic System (e.g., Carbazole) | Intramolecular cyclization of the propanoic acid side chain onto the indole ring. | Friedel-Crafts Acylation |

| Linked Heterocyclic System | Conversion of the ester to a reactive intermediate (e.g., hydrazide) followed by condensation with a bifunctional reagent. | Condensation, Cyclization |

| Spirocyclic Compounds | Functionalization of the α-carbon of the side chain followed by an intramolecular reaction that forms a new ring attached at a single point. | Intramolecular Alkylation/Acylation |

Derivatization for Material Science Research (excluding specific material properties)

In the field of material science, indole-containing compounds are explored for the development of functional organic materials. The derivatization of this compound allows for its incorporation into polymeric structures or its attachment to surfaces to create new materials.

A primary strategy for derivatization involves modifying the molecule to introduce a polymerizable group. For example, the methyl ester can be reduced to the corresponding alcohol, 3-(1-methylindol-3-yl)propan-1-ol. This alcohol can then be esterified with acrylic acid or methacrylic acid to form an acrylate (B77674) or methacrylate monomer. These indole-functionalized monomers can then undergo free-radical polymerization to produce polymers where the indole moiety is a pendant group along the polymer backbone.

Alternatively, the indole ring itself can be functionalized. For instance, halogenation of the indole ring (e.g., at the C5 or C6 position) introduces a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows the indole unit to be incorporated into the main chain of a conjugated polymer. Such derivatizations are key steps in creating novel indole-based polymers for various research applications. researchgate.net

| Derivatization Strategy | Modification Site | Functional Group Introduced | Purpose |

| Monomer Synthesis | Propanoate Side Chain (after reduction to alcohol) | Acrylate or Methacrylate | To enable free-radical polymerization, incorporating the indole unit as a pendant group. |

| Main-Chain Polymer Incorporation | Indole Ring | Halogen (e.g., Br, I) | To create a site for cross-coupling reactions (e.g., Suzuki, Stille) for synthesis of conjugated polymers. |

| Surface Functionalization | Propanoate Side Chain (as carboxylic acid) | Carboxylic Acid | To enable covalent attachment to surfaces functionalized with amines or alcohols via amide or ester linkages. |

Future Directions and Emerging Research Trends in Indole Propanoate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has been a central theme in organic chemistry for over a century. rug.nl Classical methods, while foundational, often suffer from limitations such as harsh reaction conditions and a limited substrate scope. rug.nl Consequently, a major thrust in current research is the development of novel, more efficient, and sustainable methods for constructing the indole core and for its subsequent functionalization. scirp.org

Recent advancements have focused on metal-catalyzed reactions, with palladium-catalyzed methods showing particular promise for the one-pot, three-component synthesis of 2,3-substituted indoles. organic-chemistry.org Zinc-catalyzed cyclizations of anilines with propargyl alcohols have also emerged as an effective strategy. organic-chemistry.org A particularly innovative and sustainable approach involves a two-step reaction from readily available anilines and glyoxal (B1671930) dimethyl acetal (B89532), which proceeds under mild conditions in ethanol (B145695) without a metal catalyst. rug.nl This method is noted for its improved environmental footprint compared to competing procedures. rug.nl The development of such atom-economical and environmentally benign methodologies is a key trend that will undoubtedly impact the synthesis of indole propanoates like Methyl 3-(1-methylindol-3-YL)propanoate. rug.nlscirp.org

Advanced Mechanistic Insights into Indole Functionalization

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling the selectivity of chemical transformations. The functionalization of the C-3 position of the indole ring is a pivotal aspect of indole chemistry, as it provides access to a diverse range of valuable derivatives. researchgate.net While transition metal catalysis has been a dominant force in this area, there is a growing interest in metal-free approaches for C-3 functionalization, including alkylation, acylation, and arylation. researchgate.net

Computational studies are increasingly being employed to gain detailed mechanistic insights. For example, density functional theory (DFT) calculations have been used to elucidate the mechanisms of copper-catalyzed Friedel-Crafts reactions between indoles and other reactants. researchgate.net These computational approaches can help to understand the roles of catalysts and ligands, and to predict the outcomes of reactions. researchgate.net Furthermore, theoretical calculations are being used to investigate the frontier molecular orbitals and aromaticity of novel indole-containing compounds, providing deeper insights into their electronic structures. acs.org Such advanced mechanistic and theoretical studies will be instrumental in optimizing existing reactions and discovering new transformations for indole propanoates.

Chemoinformatic and Machine Learning Approaches in Indole Chemistry Research

The integration of chemoinformatics and machine learning into chemical research is revolutionizing the way scientists approach the discovery and development of new molecules and reactions. nih.gov These computational tools are capable of mining vast amounts of chemical data to identify patterns and make predictions about the properties and reactivity of compounds. nih.govresearchgate.net

In the context of indole chemistry, machine learning algorithms are being developed to predict the outcomes of C-H activation reactions, a key method for indole functionalization. francis-press.com By constructing large databases of reactions and using algorithms like Random Forest and Neural Networks, researchers can predict reaction barriers and selectivity for new substrates. francis-press.com This predictive power can guide experimental work, saving time and resources. francis-press.com Chemoinformatics and machine learning are also becoming indispensable in drug discovery for tasks such as predicting the biological activity of novel compounds, de novo drug design, and modeling chemical reactions. researchgate.netnih.gov As these computational methodologies continue to mature, they will likely play a significant role in accelerating research into the applications and synthesis of indole propanoates.

Exploration of New Reactivity Modes for Indole Propanoates

The indole nucleus possesses a rich and varied reactivity, and researchers are continually seeking to uncover new ways to functionalize this versatile heterocycle. While the C-3 position is the most common site for electrophilic substitution, there is growing interest in developing methods for the selective functionalization of other positions on the indole ring. researchgate.net

Recent research has explored novel reaction pathways, such as the Brønsted acid-promoted oxa-Pictet–Spengler reaction for the synthesis of indole-fused pyran derivatives. acs.org Another area of active investigation is the use of cross-dehydrogenative coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. acs.org The development of new catalytic systems and a deeper understanding of the intrinsic reactivity of the indole ring are key to unlocking these new reactivity modes. For indole propanoates, the exploration of novel reactions involving the propanoate side chain, in addition to the indole core, could lead to the synthesis of new classes of compounds with unique properties and potential applications. The versatility of 3-substituted indoles as starting materials for the construction of a wide variety of molecules containing indole moieties is an active area of research. rsc.org

Q & A

Q. What are the key steps in synthesizing Methyl 3-(1-methylindol-3-YL)propanoate, and how can reaction conditions be optimized?

Synthesis typically involves alkylation or esterification of indole precursors. For example, prenylation of tryptophan derivatives using chiral ligands (e.g., compound 27b in ) can introduce the methyl group at the indole N1 position. Critical parameters include:

Q. How is the molecular structure of this compound characterized using crystallography?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Rigaku R-AXIS RAPID diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) at 296 K .

- Refinement : SHELX software (e.g., SHELXL for least-squares refinement) achieves R-factors <0.05. The monoclinic P2₁/c space group (a = 6.893 Å, β = 111.27°) is common for indole derivatives .

- Validation : PLATON’s SQUEEZE tool resolves disordered solvent molecules in crystallographic data .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data when characterizing derivatives of this compound?

Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

Q. What challenges arise in enantioselective synthesis, and which chiral catalysts are effective?

The 1-methyl group creates steric hindrance, complicating asymmetric induction. Solutions include:

- Chiral auxiliaries : Use of (S)-2-(1,3-dioxoisoindolin-2-yl)propanoate to control stereochemistry (anti/syn ratio = 1:6 in ).

- Ligand design : BINAP or phosphine ligands enhance enantiomeric excess (e.e.) in Pd-catalyzed couplings.

- Kinetic resolution : Enzymatic methods (e.g., lipases) separate racemic mixtures .

Q. How does the 1-methyl group influence the compound’s electronic properties and reactivity?

The methyl group:

- Steric effects : Distorts the indole ring (C–C bond lengths = 1.36–1.43 Å in ), reducing nucleophilic attack at C3.

- Electronic effects : Hyperconjugation increases electron density at C2, favoring electrophilic substitution.

- Derivatization : Hinders alkylation at N1 but enables regioselective functionalization at C5 or C7 .

Q. What computational methods predict the compound’s biological interactions?

- Docking studies : AutoDock Vina or Schrödinger Suite model binding to indole-recognizing receptors (e.g., serotonin transporters).

- DFT calculations : Gaussian 09 optimizes geometry (B3LYP/6-31G*) to assess frontier orbitals (HOMO-LUMO gap ≈ 4.5 eV).

- MD simulations : GROMACS evaluates stability in lipid bilayers for pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.